![molecular formula C15H15N3OS B2468081 benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320607-05-2](/img/structure/B2468081.png)
benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone” is a complex organic molecule. It contains a benzo[c][1,2,5]thiadiazole moiety and an 8-azabicyclo[3.2.1]octane moiety . The molecule is not intended for human or veterinary use and is available for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzo[c][1,2,5]thiadiazol-5-yl group and an 8-azabicyclo[3.2.1]octan-8-yl group . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone has been investigated for its anticancer activity. Researchers have synthesized a new series of boron-based derivatives, including this compound, as potential therapeutic agents targeting tumor hypoxia . Hypoxia, a hallmark of tumor cells, contributes to cancer metastasis, angiogenesis, and drug resistance. Developing agents that specifically target hypoxic tumor regions is crucial for improving cancer treatment.
Hypoxia Inhibitors
As mentioned earlier, this compound falls into the category of boron-based hypoxia inhibitors. It represents a novel approach to combating hypoxic tumor cells. By selectively targeting hypoxia-inducing factors, such as hypoxia-inducible factor-1 (HIF-1), these inhibitors aim to enhance cancer therapy .
Boron-Based Heterocycles
The compound belongs to a family of boron-based heterocycles. These heterocycles exhibit diverse pharmacological activities and have been explored for various therapeutic applications. The synthesis of boron-containing compounds like benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone expands our understanding of their potential .
Spectroscopic Characterization
Researchers have characterized the synthesized hybrids using suitable spectroscopic techniques. These analyses provide valuable insights into the compound’s structure, stability, and interactions with biological targets .
Ongoing Biological Studies
While the design and synthesis have been accomplished, biological studies are currently underway. These investigations will assess the compound’s efficacy, toxicity, and selectivity against cancer cells. Preliminary results may guide further optimization and development .
Future Prospects
Given its unique structure and potential therapeutic relevance, benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone holds promise as an innovative anticancer agent. Continued research will shed light on its full range of applications and pave the way for clinical evaluation.
Wirkmechanismus
Target of Action
The primary target of this compound is tumor hypoxia . Hypoxia is a condition where a region in the body experiences a deficiency in the amount of oxygen reaching the tissues. It is a significant characteristic of tumor cells and plays a crucial role in promoting angiogenesis, cancer cell division, and cell survival .
Mode of Action
The compound interacts with its target by inhibiting the hypoxic conditions within the tumor. This interaction results in the disruption of the tumor’s ability to thrive in low-oxygen conditions, thereby limiting its growth and proliferation .
Biochemical Pathways
The compound affects the hypoxia-inducible factor (HIF) pathway. By inhibiting this pathway, the compound can potentially reduce the tumor’s ability to adapt to hypoxic conditions .
Result of Action
The result of the compound’s action is the potential inhibition of tumor growth and proliferation. By targeting and inhibiting hypoxia, the compound can disrupt the tumor’s ability to survive and grow in low-oxygen conditions .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of oxygen in the tumor environment can affect the compound’s ability to inhibit hypoxia. Additionally, the compound’s stability may be affected by factors such as pH and temperature .
Eigenschaften
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-9-6-11-3-4-12(7-9)18(11)15(19)10-2-5-13-14(8-10)17-20-16-13/h2,5,8,11-12H,1,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXNGAGAVSCOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2467999.png)

![(E)-3-methyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2468001.png)

![N-cyclohexyl-2-[2-(isopropylamino)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2468003.png)
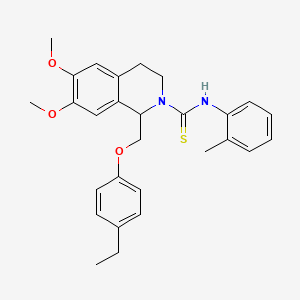

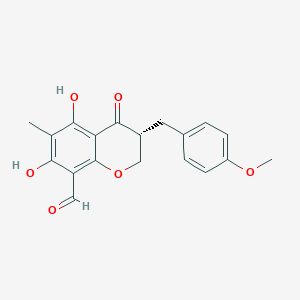
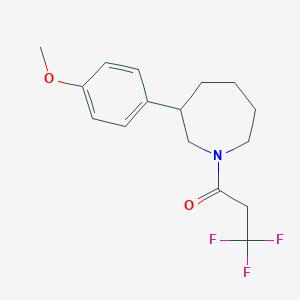
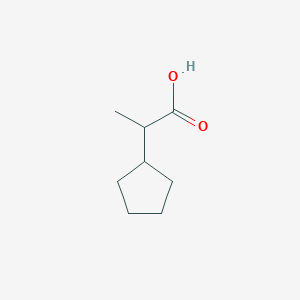
![4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2468016.png)
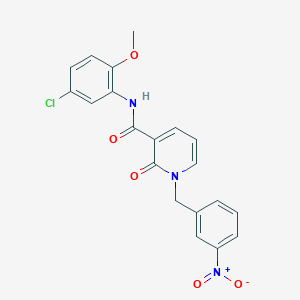
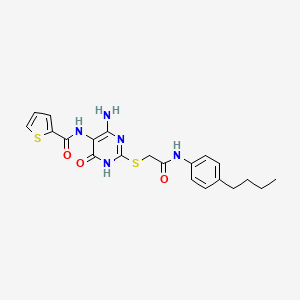
![(Meso-1R,5S,8R)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.2.1]Octane-8-Carboxylic Acid](/img/structure/B2468020.png)